molecular formula C19H21ClN2O3S B2818510 N-(4-chlorobenzyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide CAS No. 1448030-62-3

N-(4-chlorobenzyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide

Cat. No.: B2818510
CAS No.: 1448030-62-3
M. Wt: 392.9
InChI Key: QNBJSIZGEXBFRR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by its complex molecular structure This compound features a pyrrolidine ring substituted with a carboxamide group, a phenylsulfonylmethyl group, and a 4-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the pyrrolidine ring reacts with a carboxylic acid derivative, such as an acid chloride or anhydride.

    Attachment of the Phenylsulfonylmethyl Group: This step involves a sulfonylation reaction, where a phenylsulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base.

    Addition of the 4-Chlorobenzyl Group: The final step is the alkylation of the pyrrolidine derivative with 4-chlorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, reaction efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The 4-chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorobenzyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structure suggests it could interact with biological targets, possibly serving as a lead compound for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide: can be compared with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(4-chlorobenzyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine backbone with a chlorobenzyl and phenylsulfonyl group, which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound often act as modulators of G-protein coupled receptors (GPCRs) and kinases, which are crucial in various signaling pathways. For instance, the compound may function as an agonist for GPCR43, influencing inflammatory responses and metabolic processes .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrrolidine derivatives, including the target compound. For example, compounds with similar structures have shown promising activity against Mycobacterium tuberculosis and various cancer cell lines .

Compound TypeTarget PathogenActivity Level
Pyrrolidine DerivativesMycobacterium tuberculosisModerate
Pyrrolidine DerivativesHuman tumor cell linesSignificant

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be partially attributed to its ability to inhibit specific kinases involved in inflammatory pathways. For instance, inhibitors targeting IKK2 have demonstrated reduced inflammation in murine models .

Case Studies

  • Study on Inhibitory Effects : A study highlighted the inhibitory effects of similar sulfonamide compounds on inflammatory markers in vitro. The results indicated a significant reduction in TNF-alpha levels, suggesting a potential therapeutic role in inflammatory diseases .
  • Antitumor Activity : Another investigation assessed the efficacy of pyrrolidine derivatives against renal and breast cancer cells. The findings showed that certain modifications to the pyrrolidine structure enhanced cytotoxicity, indicating that this compound could be optimized for better antitumor effects .

Pharmacokinetic Profile

Understanding the pharmacokinetics (PK) is crucial for evaluating the therapeutic potential of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be assessed through experimental studies.

ParameterObserved Value
Oral Bioavailability0.5% (indicative from related compounds)
Cmax (ng/mL)36 ng/mL at 20 mg/kg dose
AUC (ng·h/mL)104 ng·h/mL

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-16-10-8-15(9-11-16)13-21-19(23)22-12-4-5-17(22)14-26(24,25)18-6-2-1-3-7-18/h1-3,6-11,17H,4-5,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBJSIZGEXBFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NCC2=CC=C(C=C2)Cl)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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